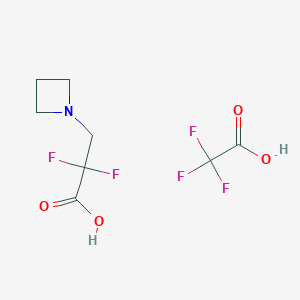![molecular formula C16H20N2O3 B2799937 1-[4-(1,3-Benzodioxol-5-yloxy)-2-butynyl]-4-methylpiperazine CAS No. 866040-46-2](/img/structure/B2799937.png)
1-[4-(1,3-Benzodioxol-5-yloxy)-2-butynyl]-4-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(1,3-Benzodioxol-5-yloxy)-2-butynyl]-4-methylpiperazine is an organic compound that belongs to the class of piperazines. This compound features a benzodioxole moiety linked to a butynyl chain, which is further connected to a methylpiperazine ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Mecanismo De Acción
Target of Action
A structurally similar compound, 4-(1,3-benzodioxol-5-yloxy)-2-[4-(1h-imidazol-1-yl)phenoxy]-6-methylpyrimidine, is known to target nitric oxide synthase, inducible . Nitric oxide synthase is an enzyme responsible for the production of nitric oxide, a molecule that plays a crucial role in many physiological and pathological processes.
Mode of Action
It’s worth noting that compounds with similar structures have been shown to interact with their targets and cause changes at the molecular level .
Biochemical Pathways
Compounds with similar structures have been shown to affect various biochemical pathways, leading to downstream effects .
Result of Action
Compounds with similar structures have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Análisis Bioquímico
Biochemical Properties
Based on its structural similarity to other benzodioxol compounds, it may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of 1-[4-(1,3-Benzodioxol-5-yloxy)-2-butynyl]-4-methylpiperazine at different dosages in animal models have not been reported . Future studies could investigate any threshold effects, as well as any toxic or adverse effects at high doses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1,3-Benzodioxol-5-yloxy)-2-butynyl]-4-methylpiperazine typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized through the cyclization of catechol with formaldehyde.
Attachment of the Butynyl Chain: The benzodioxole moiety is then reacted with propargyl bromide to introduce the butynyl chain.
Coupling with Methylpiperazine: Finally, the butynyl-benzodioxole intermediate is coupled with 4-methylpiperazine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(1,3-Benzodioxol-5-yloxy)-2-butynyl]-4-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to convert the alkyne moiety to an alkene or alkane.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce saturated hydrocarbons.
Aplicaciones Científicas De Investigación
1-[4-(1,3-Benzodioxol-5-yloxy)-2-butynyl]-4-methylpiperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(1,3-Benzodioxol-5-yloxy)-2-[4-(1H-imidazol-1-yl)phenoxy]-6-methylpyrimidine
- 1-benzo [1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
Uniqueness
1-[4-(1,3-Benzodioxol-5-yloxy)-2-butynyl]-4-methylpiperazine is unique due to its combination of a benzodioxole moiety with a butynyl chain and a piperazine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
1-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-17-7-9-18(10-8-17)6-2-3-11-19-14-4-5-15-16(12-14)21-13-20-15/h4-5,12H,6-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHAXLKGCKGNMTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC#CCOC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-methyl-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B2799854.png)
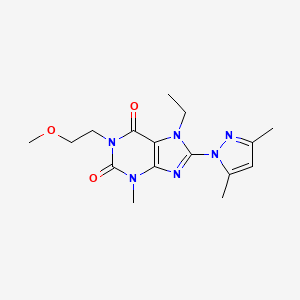
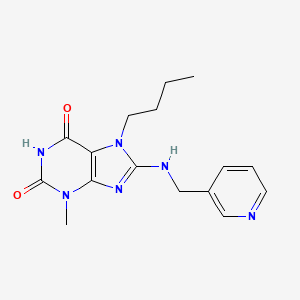
![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-(trifluoromethyl)benzamide](/img/structure/B2799859.png)
![Tert-butyl N-[(1R,3S)-3-[(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)amino]cyclopentyl]carbamate](/img/structure/B2799862.png)

![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2799865.png)
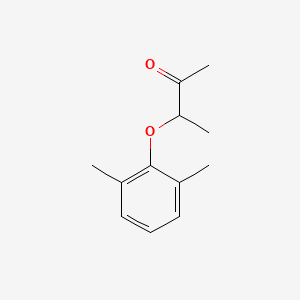
![3-[(propan-2-yl)amino]-1,2-dihydroisoquinolin-1-one](/img/structure/B2799869.png)
![4,4-Dimethyl-3-oxo-2-[[4-(trifluoromethylsulfanyl)anilino]methylidene]pentanenitrile](/img/structure/B2799872.png)
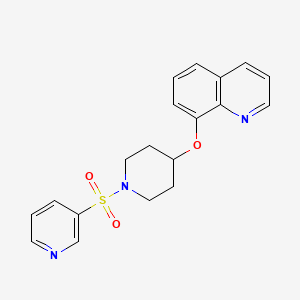
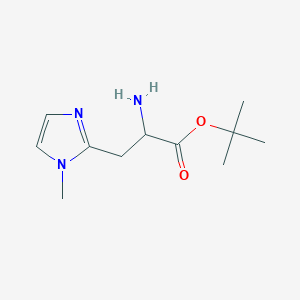
![2-bromo-N-[(4-nitrophenyl)methyl]pyridine-3-carboxamide](/img/structure/B2799875.png)
